molecular formula C7H6BFO2 B3109686 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174671-93-3

7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No. B3109686
M. Wt: 151.93 g/mol
InChI Key: LIGKOZHDSGAHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880188

Procedure details

3-fluorobenzyl alcohol (3.5 parts; 0.028M) was stirred in THF (100 ml) containing tetramethylene ethylenediamine (10.2 ml; 0.067M). After cooling to -78° C., sec-butyl-lithium (77 ml of 0.8M solution in cyclohexane ex Aldrich; 0.061M) was slowly added over 45 min at between -78° and -65° C. with stirring under a nitrogen blanket. After 1 hour at -78° C., tributyl borate (16.78 ml; 0.061M) was added dropwise and the reactants stirred under nitrogen for 16 hrs allowing the temperature to slowly raise to 20° C. Dilute hydrochloric acid was added to bring the pH to about 12 and the aqueous phase separated and washed with diethylether. The pH of the aqueous phase was then acidified to about pH 2 with hydrochloric acid and extracted with ether (3×100 ml). These ether extracts were washed with saturated brine, dried over magnesium sulphate and the ether evaporated whereupon the product separated as a pale solid (2.6 parts; 62% theory) mp=132°-134° C. after recrystallisation from aqueous methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetramethylene ethylenediamine
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
16.78 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].C([Li])(CC)C.[B:15](OCCCC)(OCCCC)[O:16]CCCC.Cl>C1COCC1>[F:1][C:2]1[C:3]2[B:15]([OH:16])[O:6][CH2:5][C:4]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tetramethylene ethylenediamine
Quantity
10.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
Quantity
16.78 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reactants stirred under nitrogen for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly raise to 20° C
CUSTOM
Type
CUSTOM
Details
the aqueous phase separated
WASH
Type
WASH
Details
washed with diethylether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
WASH
Type
WASH
Details
These ether extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether evaporated whereupon the product
CUSTOM
Type
CUSTOM
Details
separated as a pale solid (2.6 parts; 62% theory) mp=132°-134° C.
CUSTOM
Type
CUSTOM
Details
after recrystallisation from aqueous methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=CC=2COB(C21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.